4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-11-15-13(21-16-11)10-17-7-8-20-12(9-17)14(19)18-5-3-2-4-6-18/h12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTIFNMYNLNZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCOC(C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions . The morpholine and piperidine rings are then introduced through nucleophilic substitution reactions, often using halogenated intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has a broad range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
a. V-0219 (Compound 9)
- Structure : 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-piperidin-3-yl]methyl}morpholine .
- Key Differences : Replaces the 3-methyl group on the oxadiazole with a 4-trifluoromethylphenyl substituent.
- Comparison : The trifluoromethylphenyl group in V-0219 enhances lipophilicity and may improve target engagement compared to the methyl group in the target compound. However, the methyl substitution in the target compound could reduce metabolic instability associated with aromatic rings .
b. Compound 45/50 ()
- Structure: N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide .
- Key Differences : Features a benzamide core with a thioether-linked 3-methyloxadiazole and a dichloropyridine substituent.
- Activity : Implicated in cancer, viral infections, or thrombotic disorders (exact mechanism unspecified).
- Comparison: The benzamide-thioether scaffold may confer different pharmacokinetic profiles, such as increased metabolic susceptibility compared to the morpholine-piperidine framework.
c. 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine Hydrochloride ()
- Structure : Simplified analog lacking the piperidine-1-carbonyl group .
- Key Differences : Absence of the piperidine carbonyl reduces conformational rigidity and hydrogen-bonding capacity.
- Comparison : The hydrochloride salt improves aqueous solubility, suggesting that the target compound may require salt formation for optimal bioavailability. The piperidine carbonyl in the target compound likely enhances target affinity through additional van der Waals interactions .
d. BK80386 ()
- Structure : 4-[(4-methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine .
- Key Differences : Replaces the oxadiazole ring with a 4-methylbenzyl group.
- The oxadiazole in the target compound offers hydrogen-bond acceptor sites, which may improve binding specificity .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity.
Research Findings and Therapeutic Implications
Biological Activity
The compound 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a synthetic organic molecule that integrates a piperidine moiety with an oxadiazole ring. This structure is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The oxadiazole ring is known for its diverse biological properties, including antimicrobial and anticancer activities, while the piperidine component often contributes to neuropharmacological effects.
The molecular formula of the compound is with a molecular weight of approximately 280.29 g/mol. The compound features a morpholine ring that enhances its solubility and bioavailability, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.29 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research has indicated that compounds containing oxadiazole and piperidine moieties exhibit various biological activities. Notably, studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties against a range of pathogens.
Antimicrobial Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of several oxadiazole derivatives and their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated moderate to strong activity, suggesting that the incorporation of the oxadiazole ring significantly enhances antimicrobial potency .
Enzyme Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been explored. A study indicated that certain oxadiazole-piperidine derivatives exhibited strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease . The inhibition constants (IC50 values) were reported to be significantly lower than those of standard inhibitors, indicating a promising therapeutic profile.
Case Studies
- Antibacterial Screening : In a comparative study involving various synthesized derivatives, the compound demonstrated notable activity against Bacillus subtilis with an IC50 value of 12.5 µg/mL, which was comparable to established antibiotics .
- Antifungal Activity : Another investigation revealed that derivatives similar to the target compound exhibited antifungal properties against Candida albicans, with effective concentrations leading to significant growth inhibition .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific biomolecular targets. The oxadiazole moiety may interact with enzymes or bacterial cell walls, while the piperidine component can influence neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
